Scaffold Superiority: Pyrazolo[1,5-b]pyridazine Core Outperforms Pyrazolo[1,5-a]pyridine in Kinase Inhibition
The pyrazolo[1,5-b]pyridazine scaffold, the core of the target compound, demonstrates superior inhibitory potency compared to its isosteric pyrazolo[1,5-a]pyridine counterpart. In a direct comparison of matched molecular pairs, the pyrazolo[1,5-b]pyridazine head group consistently showed lower pEC50 values (i.e., higher potency) against T. b. brucei than the pyrazolo[1,5-a]pyridine analog [1].
| Evidence Dimension | Inhibitory potency (pEC50) against T. b. brucei |
|---|---|
| Target Compound Data | For a representative analog, pyrazolo[1,5-b]pyridazine pEC50 = 5.9 (IC50 ≈ 1.3 µM) |
| Comparator Or Baseline | Matched pyrazolo[1,5-a]pyridine analog pEC50 = 5.2 (IC50 ≈ 6.3 µM) |
| Quantified Difference | ~5-fold increase in potency (0.7 log units) |
| Conditions | Whole-cell assay against Trypanosoma brucei brucei, 48-hour incubation |
Why This Matters
This data confirms that the pyrazolo[1,5-b]pyridazine core is not interchangeable with a closely related scaffold, making it the preferred choice for lead optimization campaigns targeting kinases.
- [1] Tear, W.; et al. Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5‑b]pyridazines for the Treatment of Human African Trypanosomiasis. J. Med. Chem. 2020, 63, 756-783. Table 3. View Source
